molecular formula C7H9N3O2 B14708473 1-Ethenyl-3,5-dimethyl-4-nitro-1H-pyrazole CAS No. 21487-24-1

1-Ethenyl-3,5-dimethyl-4-nitro-1H-pyrazole

Cat. No.: B14708473
CAS No.: 21487-24-1
M. Wt: 167.17 g/mol
InChI Key: FGUSWKFZEXMPOO-UHFFFAOYSA-N
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Description

1-Ethenyl-3,5-dimethyl-4-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenyl-3,5-dimethyl-4-nitro-1H-pyrazole can be synthesized through various methods. One common approach involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with ethenylating agents under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods ensure high yield and purity of the compound, utilizing advanced techniques such as flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-3,5-dimethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethenyl-3,5-dimethyl-4-nitro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 1-ethenyl-3,5-dimethyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-Ethenyl-3,5-dimethyl-4-nitro-1H-pyrazole is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

CAS No.

21487-24-1

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

1-ethenyl-3,5-dimethyl-4-nitropyrazole

InChI

InChI=1S/C7H9N3O2/c1-4-9-6(3)7(10(11)12)5(2)8-9/h4H,1H2,2-3H3

InChI Key

FGUSWKFZEXMPOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C=C)C)[N+](=O)[O-]

Origin of Product

United States

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